molecular formula C6H2ClF2N3S B2809550 7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine CAS No. 1624606-96-7

7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine

Cat. No. B2809550
M. Wt: 221.61
InChI Key: IHQNDGGDVOEBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine is a chemical compound with the CAS Number: 1624606-96-7 . It has a molecular weight of 221.62 . The compound is stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI Code for 7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine is 1S/C6H2ClF2N3S/c7-3-2-5(11-1-10-3)13-6(12-2)4(8)9/h1,4H . This code provides a specific standard for molecular structure representation.

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Anticancer Activity

Thiazolopyrimidine derivatives, including those related to 7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine, have shown significant potential as therapeutic agents, especially in the development of anticancer drugs. For instance, the synthesis and evaluation of 7-chloro-3-phenyl-5-(trifluoromethyl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione and related compounds demonstrated notable anticancer activity against various human cancer cell lines, including A375, C32, DU145, and MCF-7/WT. The activity of these compounds was further validated through the NCI-60 screening program, highlighting their potential as anticancer agents (Becan et al., 2022).

Biological Evaluation and Antimicrobial Activity

Thiazolopyrimidines and their derivatives have also been explored for their antimicrobial properties. The synthesis of various pyrimidine and thiazolopyrimidine derivatives has led to compounds with promising antimicrobial activity, demonstrating the versatility of these scaffolds in drug development. Notably, some derivatives have been specifically tested and showed significant activity against microbial strains, suggesting their potential use as antibacterial agents (Sayed et al., 2006).

Medicinal Chemistry and Drug Discovery

The structural resemblance of thiazolopyrimidines to purines has made them a subject of interest in medicinal chemistry research. These compounds have been developed as immune-modulators, antiviral, antibacterial, and anticancer agents, among others, showcasing their broad range of pharmacological activities. Their development has emphasized the utility of thiazolopyrimidine scaffolds in designing novel therapeutics across a spectrum of diseases and conditions (Kuppast & Fahmy, 2016).

Antiproliferative and Apoptosis-Inducing Activity

Further research into thiazolopyrimidines has revealed their antiproliferative and apoptosis-inducing activities. Specific derivatives have been synthesized and tested against a panel of cancer cell lines, showing efficacy in inhibiting cell proliferation and inducing apoptosis. This activity highlights the potential of thiazolopyrimidines in cancer therapy, with certain compounds showing promise in lung, epidermal, and glioblastoma cancer cell lines (Singh et al., 2013).

Safety And Hazards

The safety information for 7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for 7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine are not mentioned in the available resources, research in the field of pyrimidines is ongoing. Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

7-chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2N3S/c7-3-2-5(11-1-10-3)13-6(12-2)4(8)9/h1,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQNDGGDVOEBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=N1)Cl)N=C(S2)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine

Synthesis routes and methods

Procedure details

A mixture of 2-(difluoromethyl)thiazolo[5,4-d]pyrimidin-7-ol, N,N-dimethylaniline (0.800 mL, 6.31 mmol) and phosphorus oxychloride (6.00 mL, 65.5 mmol) in toluene (20 mL) was heated at 80° C. for 6 h. The reaction mixture was cooled of rt and the solvent removed invacuo. The residue was dissolved in DCM, evaporated onto silica gel and purified by flash chromatography (Isco (80 gram)) eluting with (EtOAc):hexanes (0:1→1:3) to give an off-white crystalline solid (252 mg, 18% over 2 steps). MS m/z=221.9, 223.9 [M+H]+. Calculated for C6H2F2N3S: 221.
Name
2-(difluoromethyl)thiazolo[5,4-d]pyrimidin-7-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.